molecular formula C15H25NO4 B3046985 1-Tert-butyl 2-ethyl 2-allylpyrrolidine-1,2-dicarboxylate CAS No. 1333319-68-8

1-Tert-butyl 2-ethyl 2-allylpyrrolidine-1,2-dicarboxylate

Cat. No.: B3046985
CAS No.: 1333319-68-8
M. Wt: 283.36
InChI Key: RGLGSNCDWXORJR-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-ethyl 2-allylpyrrolidine-1,2-dicarboxylate is a specialty pyrrolidine derivative designed for advanced research and development applications. This compound features a versatile allyl substituent and dual carboxylate protection (Boc and ethyl ester), making it a valuable synthetic intermediate. Pyrrolidine scaffolds with protected carboxylates are pivotal in medicinal chemistry and drug discovery, particularly in the synthesis of complex molecules such as arginase inhibitors, which are investigated for their role in immunology and oncology . The reactive allyl group provides a handle for further functionalization through various transformations, including cross-coupling and cyclization reactions, enabling the construction of more complex, sterically hindered nitrogen-containing heterocycles . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 2-prop-2-enylpyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-6-9-15(12(17)19-7-2)10-8-11-16(15)13(18)20-14(3,4)5/h6H,1,7-11H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLGSNCDWXORJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN1C(=O)OC(C)(C)C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744513
Record name 1-tert-Butyl 2-ethyl 2-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333319-68-8
Record name 1-tert-Butyl 2-ethyl 2-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Tert-butyl 2-ethyl 2-allylpyrrolidine-1,2-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butyl bromoacetate, ethyl bromoacetate, and allyl bromide.

    Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions. The reactions are typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.

    Synthetic Route: The synthesis involves the sequential alkylation of pyrrolidine with tert-butyl bromoacetate, ethyl bromoacetate, and allyl bromide. Each alkylation step is followed by purification to isolate the intermediate products.

    Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity. This could involve the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress.

Chemical Reactions Analysis

1-Tert-butyl 2-ethyl 2-allylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate.

    Reduction: The carbonyl groups in the dicarboxylate moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl and ethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols under basic conditions.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

    Major Products: The major products formed from these reactions include epoxides, alcohols, and substituted pyrrolidine derivatives.

Scientific Research Applications

1-Tert-butyl 2-ethyl 2-allylpyrrolidine-1,2-dicarboxylate (CAS No. 125347-83-3) is a compound with significant potential in various scientific research applications. This article explores its chemical properties, biological activities, and potential uses in medicinal chemistry and material science.

Medicinal Chemistry

The compound exhibits promising biological activities, making it a candidate for drug design and development:

  • Antitumor Activity : Research indicates that derivatives of pyrrolidine dicarboxylates can exhibit cytotoxic effects against various cancer cell lines. The structural features of 1-tert-butyl 2-ethyl 2-allylpyrrolidine may enhance its interaction with biological targets involved in tumor growth .
  • Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Synthesis and Modification

The compound can be synthesized through various organic reactions involving pyrrolidine and dicarboxylic acids. Its structure allows for further modifications to enhance bioactivity or tailor its properties for specific applications in drug development.

Polymer Chemistry

This compound can serve as a monomer or additive in the synthesis of polymers:

  • Polymerization Reactions : The presence of multiple functional groups allows it to participate in polymerization processes, potentially leading to materials with unique mechanical and thermal properties .

Coatings and Adhesives

Due to its chemical stability and solubility characteristics, this compound can be explored as a component in coatings and adhesives, enhancing durability and performance under various environmental conditions.

Case Study 1: Antitumor Activity Evaluation

In a study evaluating the antitumor effects of pyrrolidine derivatives, researchers synthesized a series of compounds based on the structure of 1-tert-butyl 2-ethyl 2-allylpyrrolidine. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cell lines, suggesting the potential for further development as an anticancer agent .

Case Study 2: Neuroprotective Properties

A recent investigation into the neuroprotective effects of pyrrolidine derivatives highlighted the ability of compounds similar to 1-tert-butyl 2-ethyl 2-allylpyrrolidine to inhibit neuronal apoptosis in vitro. This study supports the hypothesis that structural variations can significantly influence biological activity, paving the way for future therapeutic applications .

Mechanism of Action

The mechanism of action of 1-Tert-butyl 2-ethyl 2-allylpyrrolidine-1,2-dicarboxylate involves its interactions with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific active sites, modulating the activity of the target molecules. The pathways involved may include signal transduction, metabolic regulation, and gene expression. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and optimizing its use in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1-tert-butyl 2-ethyl 2-allylpyrrolidine-1,2-dicarboxylate and related pyrrolidine/piperidine dicarboxylates:

Compound Name (CAS) Molecular Formula Key Substituents Reactivity/Applications References
This compound (1333319-68-8) C14H23NO4 Allyl (C3H5) at C2 Allylic functionalization (e.g., hydroamination, cycloadditions); chiral intermediate
1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate (144978-12-1) C12H19NO5 5-Oxo group Cyclization precursor; reduced steric hindrance due to planar oxo group
(R)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate (400626-71-3) C17H21NO5 Benzyl ester at C2 Enhanced lipophilicity; used in peptide mimetics
1-Tert-butyl 2-chloromethyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate (2137062-11-2) C12H18ClF2NO5 Chloromethyl, difluoromethoxy groups Electrophilic reactivity (e.g., nucleophilic substitution); fluorinated drug candidates
1-Tert-butyl 2-ethyl piperidine-1,2-dicarboxylate (2411590-87-7) C13H23NO4 Piperidine ring (6-membered) Broader conformational flexibility; used in alkaloid synthesis

Key Findings:

Structural Variations :

  • The allyl group in the target compound distinguishes it from analogs with oxo (e.g., 144978-12-1) or benzyl groups (e.g., 400626-71-3). This group enables unique reactivity, such as transition-metal-catalyzed cross-couplings .
  • Ring size : Piperidine derivatives (e.g., 2411590-87-7) exhibit different stereoelectronic properties compared to pyrrolidines, affecting binding affinity in drug design .

Synthetic Utility :

  • The tert-butyl/ethyl ester combination in the target compound balances steric protection and reactivity, making it a versatile intermediate for chiral amine synthesis .
  • 5-Oxo derivatives (e.g., 144978-12-1) are prone to intramolecular cyclization, limiting their use in multi-step syntheses compared to the allyl-substituted analog .

Physicochemical Properties :

  • Lipophilicity varies significantly: Benzyl esters (e.g., 400626-71-3) are more hydrophobic than ethyl esters, impacting solubility and bioavailability .
  • Fluorinated analogs (e.g., 2137062-11-2) exhibit enhanced metabolic stability, critical for CNS-targeting pharmaceuticals .

Biological Activity

1-Tert-butyl 2-ethyl 2-allylpyrrolidine-1,2-dicarboxylate (CAS No. 125347-83-3) is a pyrrolidine derivative known for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features that may confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and therapeutic applications.

The molecular formula of this compound is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol. The compound is characterized by high gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for central nervous system (CNS) applications .

PropertyValue
Molecular Weight243.30 g/mol
Boiling Point305.6 °C (760 mm Hg)
SolubilitySoluble in water
Log P (octanol-water partition)1.81
GI AbsorptionHigh
BBB PermeabilityYes

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics. Its high bioavailability score suggests effective systemic circulation post-administration . The compound does not inhibit key cytochrome P450 enzymes (CYPs), indicating a low potential for drug-drug interactions .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter levels, potentially affecting mood and cognitive functions.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which could be beneficial in neuroprotection.

Case Studies and Research Findings

Recent research has highlighted the potential therapeutic applications of this compound:

  • Neuroprotective Effects : A study demonstrated that derivatives of pyrrolidine compounds exhibit neuroprotective effects in models of neurodegenerative diseases . This suggests that this compound may also offer similar benefits.
  • Anticancer Activity : Another investigation into pyrrolidine derivatives indicated potential anticancer properties through the induction of apoptosis in cancer cell lines . This opens avenues for further exploration into the anti-tumor efficacy of this specific compound.
  • Anti-inflammatory Properties : Research has shown that certain pyrrolidine compounds can modulate inflammatory pathways, which may be relevant for treating inflammatory diseases .

Q & A

Q. How can the synthesis of 1-Tert-butyl 2-ethyl 2-allylpyrrolidine-1,2-dicarboxylate be optimized for yield and purity?

Methodological Answer:

  • Multi-step synthesis optimization : Utilize a stepwise approach with temperature-controlled reactions (e.g., LDA-mediated deprotonation at -78°C, followed by controlled allylation) to minimize side reactions. Monitor intermediates via TLC or HPLC for purity .
  • Solvent selection : Polar aprotic solvents like THF or acetonitrile enhance reaction efficiency. Use acid-base workup (e.g., HCl in dioxane) for intermediate purification .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂ with XPhos ligands) improve coupling reactions in allyl group incorporation. Optimize catalyst loading and reaction time under inert conditions .

Q. What characterization techniques are critical for verifying the structure of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions (e.g., tert-butyl, allyl groups). Compare chemical shifts with analogous pyrrolidine derivatives (e.g., δ 1.4 ppm for tert-butyl protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed vs. calculated mass within 0.001 Da). Electrospray ionization (ESI) is preferred for non-volatile derivatives .
  • Infrared (IR) spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and allyl C-H bending modes (~990 cm⁻¹) to confirm functional groups .

Advanced Research Questions

Q. How can computational methods guide the design of stereoselective reactions involving this compound?

Methodological Answer:

  • Reaction path modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and stereochemical outcomes. For example, simulate allylation steps to assess diastereomeric ratios .
  • Molecular dynamics (MD) : Model solvent effects on reaction kinetics. Polar solvents like THF may stabilize intermediates, favoring specific stereoisomers .
  • Data-driven optimization : Apply machine learning to historical reaction data (e.g., yield, enantiomeric excess) to predict optimal conditions for asymmetric synthesis .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting NMR assignments)?

Methodological Answer:

  • 2D NMR techniques : Use COSY, HSQC, and NOESY to unambiguously assign proton and carbon signals. For example, NOE correlations can distinguish between axial and equatorial substituents .
  • Isotopic labeling : Synthesize deuterated analogs to simplify spectral interpretation. Deuterium substitution at the allyl group reduces splitting patterns in ¹H NMR .
  • Cross-validation with crystallography : If single crystals are obtainable, X-ray diffraction provides definitive structural confirmation, resolving ambiguities from spectroscopic data .

Q. What strategies improve the stability of this compound under varying storage conditions?

Methodological Answer:

  • Thermal stability analysis : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at -20°C under nitrogen to prevent oxidation of the allyl group .
  • Hydrolytic stability testing : Monitor ester degradation in aqueous buffers (pH 3–9). Add desiccants (e.g., molecular sieves) to storage vials to minimize hydrolysis .
  • Light sensitivity assessment : UV-Vis spectroscopy can detect photodegradation. Use amber glassware and avoid prolonged exposure to UV light .

Experimental Design & Data Analysis

Q. How to design a robust DoE (Design of Experiments) for optimizing reaction conditions?

Methodological Answer:

  • Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading, solvent ratio) .
  • Response surface methodology (RSM) : Apply central composite designs to model non-linear relationships. For example, optimize reaction time and temperature to maximize yield .
  • Statistical validation : Perform ANOVA to confirm factor significance (p < 0.05). Replicate center points to assess reproducibility .

Q. What advanced analytical techniques are suitable for studying its reactivity in catalytic systems?

Methodological Answer:

  • In-situ IR spectroscopy : Monitor real-time carbonyl group transformations during catalysis (e.g., ester hydrolysis or allyl migration) .
  • X-ray absorption spectroscopy (XAS) : Probe metal-ligand interactions in catalytic cycles (e.g., Pd-allyl intermediates in cross-coupling reactions) .
  • Kinetic isotope effects (KIE) : Use deuterated substrates to elucidate rate-determining steps in allylic substitution reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl 2-ethyl 2-allylpyrrolidine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl 2-ethyl 2-allylpyrrolidine-1,2-dicarboxylate

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